molecular formula C17H24ClNO4 B1623883 Convolamine hydrochloride CAS No. 5896-59-3

Convolamine hydrochloride

Cat. No. B1623883
CAS RN: 5896-59-3
M. Wt: 341.8 g/mol
InChI Key: BGPGVBLFHMZCNG-LIWIJTDLSA-N
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Description

Convolamine is a tropane alkaloid . It is also known by its synonyms Methylphyllalbine and Veratroyltropine . It is a primary reference substance with assigned absolute purity .


Synthesis Analysis

The synthesis of molecular compounds like Convolamine often involves multiple steps, including the formation of key intermediate compounds. Techniques such as template-directed synthesis using reversible imine bond formation have shown promise in creating complex molecular architectures efficiently.


Molecular Structure Analysis

Convolamine has the molecular formula C17H23NO4 . Its average mass is 305.369 Da and its monoisotopic mass is 305.162720 Da .


Chemical Reactions Analysis

The chemical reactions underlying the synthesis of molecular compounds like Convolamine involve dynamic covalent chemistry, such as the formation and reversible reaction of imines. The analysis of these reactions provides insight into the stability, reactivity, and potential functional applications of the synthesized compounds.


Physical And Chemical Properties Analysis

The physical properties of molecular compounds like Convolamine, including solubility, melting point, and toxicity, are influenced by their molecular structure. The chemical properties, such as reactivity and stability, are directly related to a molecule’s structural features.

Scientific Research Applications

  • Structural Analysis and Derivatives : Research conducted on the stereochemistry of tropane alkaloid of convolvine and its derivatives, including convolamine (N-methylconvolvine) and hydrochloride of N-benzylconvolvine, has been crucial. These studies involved single crystal X-ray diffraction techniques to determine compound structures, revealing details about their bicyclic ring systems and conformations. Such structural insights are fundamental for further applications in pharmacology and chemistry (Turgunov et al., 2019).

  • Phytochemical Profile and Medicinal Properties : Convolvulus prostratus, a plant containing convolamine, has been studied for its nootropic and therapeutic properties. It's known to have anxiolytic, neuroprotective, antioxidant, and other medicinal activities, attributed to its phytoconstituents like convolamine. This underscores the potential of convolamine in managing neurodegenerative diseases (Balkrishna et al., 2020).

  • Pharmacological Applications : Convolamine and its derivatives have shown various pharmacological activities. For instance, they exhibit anti-hypoxic, local anesthetic, anti-inflammatory, and immunomodulating activities. Their antimicrobial and antifungal properties have led to the development of dermatological applications, like the antifungal preparation Consubin (Okhunov & Aripova, 2013).

  • Polyelectrolyte Research : Polyelectrolytes like poly(allylamine hydrochloride) have been utilized in various research fields, including biotechnology and biomedical applications. Studies on improving the biological properties of these polyelectrolytes, which often include derivatives of hydrochlorides, are significant for their application in drug delivery systems and other medical uses (Wytrwal et al., 2014).

  • Chemical Synthesis and Reaction Studies : Hydrochlorides like convolvamine hydrochloride have been integral in various chemical synthesis and reaction studies. These include the transformation of aldehydes into nitriles and the investigation of peroxide products in olefins ozonolysis (Ghosh & Subba, 2013; Ishmuratov et al., 2007).

properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.ClH/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3;/h4,7-8,12-14H,5-6,9-10H2,1-3H3;1H/t12-,13+,14?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPGVBLFHMZCNG-LIWIJTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423559
Record name Convolamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Convolamine hydrochloride

CAS RN

5896-59-3
Record name Convolamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Kajihara, T Numakawa, H Odaka, Y Yaginuma… - Stem cell reports, 2020 - cell.com
GM1 gangliosidosis is a lysosomal storage disease caused by loss of lysosomal β-galactosidase activity and characterized by progressive neurodegeneration due to massive …
Number of citations: 19 www.cell.com
RJ Parks, B Saha, O Varette, WL Stanford… - … and validation of …, 2019 - ruor.uottawa.ca
4.1 Abstract Human adenovirus (HAdV) can cause severe disease and death in both immunocompromised and immunocompetent patients. The current standards of treatment are often …
Number of citations: 3 ruor.uottawa.ca
S Cortés-Kaplan - 2021 - ruor.uottawa.ca
Cancer immunotherapy is an encompassing term referring to therapeutic strategies that aim to boost the immune system to fight cancer. These strategies include administering immune …
Number of citations: 2 ruor.uottawa.ca
A Robichaud - 2021 - dalspace.library.dal.ca
Glioblastoma multiforme (GBM) is the most common primary malignant brain tumour and carries a uniformly poor prognosis. Despite aggressive therapy, median survival is only 14 …
Number of citations: 5 dalspace.library.dal.ca
N Patno - 2017 - search.proquest.com
Inflammatory bowel diseases (IBD) are diseases of intestinal epithelial cell (IEC) death and mucosal damage. High mobility group box 1 (HMGB1) is a multifunctional protein whose …
Number of citations: 2 search.proquest.com

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